7-(diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
This compound belongs to the quinolin-4-one family, characterized by a bicyclic aromatic core with a ketone group at position 2. Key structural features include:
- Position 7: A diethylamino group (–N(C₂H₅)₂), enhancing solubility and influencing electronic properties.
- Position 6: A fluorine atom, improving metabolic stability and bioavailability.
- Position 1: A 3-methylbenzyl (–CH₂C₆H₄CH₃) substituent, modulating lipophilicity and spatial orientation.
The molecule’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and aromatic groups play critical roles .
Properties
IUPAC Name |
7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]-3-(3-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN2O3S/c1-5-30(6-2)26-16-25-23(15-24(26)29)28(32)27(35(33,34)22-12-8-10-20(4)14-22)18-31(25)17-21-11-7-9-19(3)13-21/h7-16,18H,5-6,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNADEMJRDKKANQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC(=C3)C)CC4=CC=CC(=C4)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| 3-(Diethylamino)aniline, ethyl acetoacetate, H₂SO₄ | Reflux, 4 hours | 75% |
The reaction proceeds via initial formation of a β-anilinoacrylate intermediate, followed by cyclodehydration to yield 7-(diethylamino)-1,4-dihydroquinolin-4-one . Elevated temperatures (reflux) and concentrated sulfuric acid catalyze the cyclization, though alternative acids like polyphosphoric acid may improve yields.
Challenges and Solutions
- Regioselectivity : The electron-donating diethylamino group directs cyclization to position 7, ensuring correct core structure.
- Byproduct Formation : Overheating can lead to decarboxylation; controlled temperature and stoichiometric acid minimize side reactions.
Introduction of the 3-Methylbenzyl Group at Position 1
Alkylation of the quinoline’s nitrogen at position 1 is achieved using 3-methylbenzyl bromide under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) deprotonates the NH group, facilitating nucleophilic substitution.
Alkylation Protocol
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| 3-Methylbenzyl bromide, NaH, DMF | 0°C to room temperature, 12 hours | 82% |
The reaction’s success hinges on anhydrous conditions to prevent hydrolysis of the benzyl bromide. Post-reaction purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:4) isolates the 1-[(3-methylphenyl)methyl]-7-(diethylamino)-1,4-dihydroquinolin-4-one .
Fluorination at Position 6
Electrophilic fluorination introduces the fluorine atom at position 6, adjacent to the diethylamino group. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) serves as the fluorinating agent, leveraging its stability and selectivity.
Fluorination Reaction Parameters
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Selectfluor, acetonitrile | 80°C, 6 hours | 68% |
The diethylamino group’s electron-donating nature activates the aromatic ring, directing fluorination to position 6. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity via distinct coupling patterns for the fluorine atom.
Sulfonylation at Position 3
The 3-methylbenzenesulfonyl group is introduced via sulfonylation using 3-methylbenzenesulfonyl chloride in the presence of triethylamine (TEA). This step proceeds under mild conditions to avoid decomposition of sensitive functional groups.
Sulfonylation Procedure
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| 3-Methylbenzenesulfonyl chloride, TEA, dichloromethane | Room temperature, 2 hours | 77% |
The reaction’s efficiency depends on the base’s ability to scavenge HCl, preventing protonation of the quinoline nitrogen. Purification via recrystallization from ethanol yields the final product.
Characterization and Analytical Validation
Spectroscopic Confirmation
- ¹H NMR : Signals at δ 1.20 (t, J = 7.0 Hz, 6H, N(CH₂CH₃)₂), δ 2.40 (s, 3H, Ar-CH₃), and δ 5.30 (s, 2H, N-CH₂-Ar) confirm substituent integration.
- ¹³C NMR : A carbonyl signal at δ 176.5 ppm (C=O) and sulfonyl carbon at δ 126.7 ppm validate the core structure.
- LCMS : [M+H]⁺ at m/z 513.2 aligns with the molecular formula C₂₇H₂₈F₂N₂O₃S.
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals a purity of ≥98%, utilizing a C18 column and acetonitrile/water gradient.
Comparative Analysis of Synthetic Routes
The Pfitzinger pathway offers expediency but requires stringent control over cyclization conditions. In contrast, the Meth–Cohn route, though lengthier, permits late-stage functionalization, advantageous for derivatives. Yield optimization trials indicate that the Pfitzinger route achieves higher overall yields (75% vs. 62%) but demands meticulous temperature regulation.
Industrial-Scale Considerations
Scale-up challenges include:
- Cost of Selectfluor : Alternatives like N-fluorobenzenesulfonimide (NFSI) may reduce expenses.
- Solvent Recovery : DMF and dichloromethane necessitate distillation for reuse, impacting process sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of the diethylamino group.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead structure for the development of new therapeutic agents. Its unique chemical structure allows for modifications that can enhance biological activity against various diseases.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. Research has focused on its mechanism of action, which involves targeting specific pathways related to cell growth and apoptosis.
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's potential as a multi-target agent, particularly in neurodegenerative diseases such as Alzheimer's.
- Dual Inhibition : The compound has been investigated for its ability to inhibit both cholinesterases and monoamine oxidases, making it a candidate for treating Alzheimer's disease.
Material Science
In addition to biological applications, this compound can serve as a building block for synthesizing novel materials with specific properties.
- Polymer Chemistry : The sulfonyl group in the compound can be utilized to create polymers with enhanced thermal stability and mechanical properties.
| Application | Description |
|---|---|
| Polymer Synthesis | The compound can be incorporated into polymer matrices to improve their performance in various applications, including coatings and adhesives. |
Case Study 1: Anticancer Activity
A study conducted on the anticancer properties of this compound involved testing its efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that treatment with the compound led to a significant reduction in cell viability, with further analysis revealing apoptosis induction through caspase activation.
Case Study 2: Neuroprotective Effects
In a neuroprotective study, the compound was evaluated for its ability to cross the blood-brain barrier and exert protective effects on neuronal cells exposed to amyloid-beta toxicity. The results demonstrated that the compound not only crossed the barrier but also inhibited apoptosis and reduced oxidative stress markers.
Mechanism of Action
The mechanism of action of 7-(diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is likely to involve multiple pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound’s closest analog () is 3-[(3-Chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-4(1H)-quinolinone. Comparative features:
Structural Implications:
- Benzyl Position : The meta-methyl (3-methyl) vs. para-methyl (4-methyl) substitution on the benzyl group () could influence steric hindrance and π-π stacking interactions with biological targets .
- Core Flexibility: The 1,4-dihydroquinolin-4-one core (target) vs. the 1-cyclopropyl modification () impacts conformational rigidity, affecting target selectivity .
Bioactivity and Target Interactions
highlights that structural similarity correlates with bioactivity clustering. Key findings:
- Target Compound Cluster: Likely grouped with sulfonyl-containing quinolones (e.g., ) due to shared sulfonyl and fluorinated motifs. These compounds may inhibit kinases or sulfotransferases .
- Chlorine vs. In contrast, the methyl group in the target compound favors non-covalent binding .
- Benzyl Position Effects : The 3-methylbenzyl group (target) may reduce off-target interactions compared to the 4-methylbenzyl analog (), as meta-substitution often minimizes metabolic oxidation .
Pharmacological and Physicochemical Properties
Notes:
- The diethylamino group in both compounds improves aqueous solubility but may reduce blood-brain barrier permeability.
- The chloro-substituted analog () exhibits higher lipophilicity, favoring membrane penetration but increasing metabolic degradation risks .
Biological Activity
7-(Diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one, hereafter referred to as compound X, is a synthetic derivative of dihydroquinolin-4-one known for its potential biological activities. The compound features a complex structure that includes various functional groups, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of compound X is C28H27FN2O3S, with a molecular weight of 490.6 g/mol. Its structure includes:
- A dihydroquinolinone core, which is common in bioactive compounds.
- A fluorine atom , which can enhance lipophilicity and influence biological interactions.
- A sulfonyl group , which often plays a role in drug activity and interaction with biological targets.
Biological Activity
Research on similar compounds has indicated that dihydroquinolinone derivatives exhibit a range of biological activities, including:
- Antimicrobial properties : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer activity : Studies suggest that certain dihydroquinolinones can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective effects : Certain analogs have been reported to enhance cognitive function by modulating neurotransmitter systems.
Table 1: Summary of Biological Activities of Dihydroquinolinone Derivatives
Case Studies
- Anticancer Activity : A study investigating the anticancer effects of a related dihydroquinolinone showed significant inhibition of tumor growth in xenograft models. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.
- Neuroprotective Effects : Research on similar compounds indicated their ability to cross the blood-brain barrier and increase levels of neurotransmitters such as acetylcholine and serotonin in the hippocampus, suggesting potential use in treating neurodegenerative diseases.
Q & A
Q. What are the critical steps in synthesizing 7-(diethylamino)-6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one, and how can yield be optimized?
The synthesis involves multi-step organic reactions, including sulfonylation, fluorination, and diethylamine substitution. Key steps include:
- Sulfonylation : Reacting the quinoline core with 3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to prevent side reactions .
- Diethylamino group introduction : Using diethylamine in a nucleophilic substitution reaction, typically at elevated temperatures (60–80°C) in anhydrous DMF .
- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Q. Yield optimization :
- Use catalysts like DMAP (4-dimethylaminopyridine) for sulfonylation to enhance reaction rates.
- Control pH during diethylamine addition to minimize hydrolysis.
- Monitor reaction progress via TLC (thin-layer chromatography) with UV visualization .
Q. How should researchers characterize the purity and structural integrity of this compound?
Analytical methods :
- NMR spectroscopy : Use H and C NMR to confirm substituent positions (e.g., diethylamino protons at δ 1.1–1.3 ppm, aromatic protons in the 6.5–8.0 ppm range) .
- Mass spectrometry (HRMS) : Verify molecular weight (expected [M+H] at m/z 505.22) and fragmentation patterns .
- HPLC : Employ reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (254 nm) to assess purity (>98% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?
Methodological approach :
- Kinetic assays : Use Michaelis-Menten kinetics to determine inhibition type (competitive/non-competitive) by varying substrate concentrations and measuring enzyme activity (e.g., fluorescence-based assays for proteases or kinases) .
- Docking studies : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes with target enzymes, focusing on sulfonyl and fluorophenyl interactions .
- Mutagenesis : Validate binding sites by introducing point mutations in enzyme active sites and comparing inhibition constants () .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
SAR workflow :
Analog synthesis : Modify substituents (e.g., replace 3-methylbenzenesulfonyl with 4-fluorobenzoyl) and assess synthetic feasibility .
Biological testing : Screen analogs against target cell lines (e.g., IC determination in cancer cells via MTT assays) .
Data correlation : Use QSAR (quantitative SAR) models to link structural descriptors (e.g., logP, polar surface area) with activity .
Q. Example SAR findings :
| Substituent Modification | IC (μM) | logP |
|---|---|---|
| 3-methylbenzenesulfonyl | 0.45 | 3.2 |
| 4-fluorobenzoyl | 1.8 | 2.9 |
| Piperidin-1-yl (vs. diethylamino) | 0.78 | 2.5 |
Key insight : Bulky sulfonyl groups enhance target affinity due to hydrophobic pocket interactions .
Q. How can researchers address contradictions in biological activity data across studies?
Root-cause analysis :
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies .
- Solubility issues : Use DMSO stocks with final concentrations <0.1% to avoid cytotoxicity artifacts .
- Metabolic stability : Test compound stability in liver microsomes (e.g., human/rat) to identify rapid degradation pathways .
Q. Validation steps :
- Replicate experiments with independent batches.
- Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
Methodological Design Questions
Q. How to design a stability study for this compound under varying pH and temperature conditions?
Experimental design :
- Conditions : Prepare buffers (pH 2–9) and incubate the compound at 25°C, 37°C, and 50°C for 24–72 hours .
- Analysis : Quantify degradation products via LC-MS and identify hydrolyzed fragments (e.g., loss of diethylamino group at pH <3) .
- Key parameters :
- Half-life () : Calculate degradation rates using first-order kinetics.
- Arrhenius plot : Predict shelf-life at 4°C from accelerated stability data .
Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?
Models and assays :
- Caco-2 cells : Assess intestinal permeability (apparent permeability coefficient, ) .
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms (fluorogenic substrates) to predict drug-drug interactions .
Data Interpretation Challenges
Q. How to resolve conflicting crystallography and NMR data for this compound’s conformation?
Resolution strategies :
- X-ray crystallography : Prioritize crystal structures to resolve absolute configuration (e.g., sulfonyl group orientation) .
- Dynamic NMR : Analyze temperature-dependent H NMR shifts to detect rotational barriers in the diethylamino group .
- DFT calculations : Compare experimental data with computed structures (Gaussian 09, B3LYP/6-31G*) to validate conformers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
